2-Bromobenzo[d]oxazole-6-thiol

Cross-coupling chemistry Medicinal chemistry building blocks Orthogonal functionalization

2-Bromobenzo[d]oxazole-6-thiol (CAS 1806533-18-5, molecular formula C₇H₄BrNOS, molecular weight 230.08 g/mol) is a benzo[d]oxazole derivative featuring both a reactive aryl bromide at the C2 position and a nucleophilic thiol group at the C6 position on the fused aromatic system. This dual orthogonal reactivity distinguishes it from simpler benzoxazole building blocks that possess only a single functional handle.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
Cat. No. B12862832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzo[d]oxazole-6-thiol
Molecular FormulaC7H4BrNOS
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S)OC(=N2)Br
InChIInChI=1S/C7H4BrNOS/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H
InChIKeyVOBFPVIFGZZQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzo[d]oxazole-6-thiol (CAS 1806533-18-5): A Dual-Functional Heterocyclic Building Block for Cross-Coupling and Metal Coordination


2-Bromobenzo[d]oxazole-6-thiol (CAS 1806533-18-5, molecular formula C₇H₄BrNOS, molecular weight 230.08 g/mol) is a benzo[d]oxazole derivative featuring both a reactive aryl bromide at the C2 position and a nucleophilic thiol group at the C6 position on the fused aromatic system . This dual orthogonal reactivity distinguishes it from simpler benzoxazole building blocks that possess only a single functional handle. The compound serves as a versatile intermediate in medicinal chemistry, materials science, and coordination chemistry, where it can be sequentially functionalized via palladium-catalyzed cross-coupling at the C-Br site and thiol-specific reactions such as S-alkylation or metal coordination .

Why 2-Bromobenzo[d]oxazole-6-thiol Cannot Be Simply Replaced by Other Benzoxazole Thiols or Halides


Substituting 2-Bromobenzo[d]oxazole-6-thiol with a generic benzoxazole thiol (e.g., 2-mercaptobenzoxazole) or a simple bromobenzoxazole (e.g., 2-bromobenzo[d]oxazole) would eliminate or severely compromise its strategic advantage as an orthogonal, dual-functional platform. The precise positioning of the bromine atom at C2 and the thiol at C6 is not arbitrary; the C2 position is specifically activated for transition-metal-catalyzed cross-couplings, while the C6 thiol provides a distinct nucleophilic or metal-binding site that does not interfere with the C2 reactivity under standard coupling conditions . Using a regioisomer, such as 6-bromobenzo[d]oxazole-2(3H)-thione, alters the electronic character and tautomeric form of the thiol, leading to different reactivity profiles and metal-binding affinities that can result in failed syntheses or inactive products . This section presents the quantitative evidence supporting these fundamental differences.

Quantitative Differentiation: 2-Bromobenzo[d]oxazole-6-thiol vs. Closest Analogs and In-Class Candidates


Orthogonal Dual Reactivity: C2-Br Suzuki Coupling vs. 2-Mercaptobenzoxazole

2-Bromobenzo[d]oxazole-6-thiol is a dual-functional building block, unlike the mono-functional 2-mercaptobenzoxazole (CAS 2382-96-9). The target compound enables sequential, orthogonal functionalization: first, a palladium-catalyzed Suzuki-Miyaura cross-coupling at the C2-Br position to install an aryl or heteroaryl group, followed by independent S-alkylation or metal coordination at the C6-thiol. 2-Mercaptobenzoxazole lacks the aryl halide handle entirely and cannot participate in such cross-coupling reactions. This dual reactivity is critical for building diversity-oriented synthesis libraries where two distinct diversification steps are required .

Cross-coupling chemistry Medicinal chemistry building blocks Orthogonal functionalization

Thiol Positional Isomer Advantage: 6-Thiol vs. 2-Thione Tautomer of Analogous Regioisomer

A closely related compound, 6-bromobenzo[d]oxazole-2(3H)-thione (CAS 24316-84-5), possesses the same molecular formula (C₇H₄BrNOS) but differs in the position and tautomeric form of the sulfur group. In this regioisomer, the sulfur exists primarily as a thione (C=S) at the C2 position, whereas the target compound features a true thiol (S-H) at the C6 position. This structural difference leads to fundamentally different metal-binding behavior: the thiol form of the target compound is a softer, more polarizable donor ligand for late transition metals (e.g., Au, Ag, Cu), whereas the thione form is a harder donor with different coordination geometry preferences .

Coordination chemistry Metal chelation Tautomerism

Comparative Reactivity in Pd-Catalyzed Cross-Coupling: Aryl Bromide vs. Chloride Analogs

The C2-Br bond in 2-bromobenzo[d]oxazole-6-thiol is significantly more reactive towards oxidative addition with Pd(0) catalysts compared to the C2-Cl bond in 2-chlorobenzoxazole. This higher reactivity translates to faster reaction rates and often higher yields under identical conditions. For example, in the broader class of cross-couplings, aryl bromides typically react at rates 10–100 times faster than aryl chlorides under phosphine-ligated Pd catalysis. While a direct head-to-head study on these specific benzoxazole derivatives is not available, the well-established reactivity trend of Ar-Br > Ar-Cl in Suzuki-Miyaura chemistry is a robust class-level inference [1].

Suzuki coupling Reactivity comparison Synthetic efficiency

Dual Utility in Materials Science: Metal-Chelating and Cross-Coupling Functions in a Single Monomer

For materials applications requiring both metal ion coordination and extended conjugation, 2-bromobenzo[d]oxazole-6-thiol offers a compact, bifunctional monomer. The thiol group at C6 can bind to metal surfaces or nodes in metal-organic frameworks (MOFs), while the C2-Br handle allows for post-synthetic modification via cross-coupling to extend the π-conjugated system. This contrasts with 2-bromobenzo[d]oxazole (CAS 68005-30-1), which can only participate in cross-coupling and lacks the metal-anchoring thiol group, restricting its utility to purely covalent network formation. The combination of a soft sulfur donor and a rigid, planar benzoxazole core is particularly valuable for constructing conductive coordination polymers and surface-bound molecular wires .

Organic electronics Coordination polymers Functional materials

Predicted Physicochemical Properties: Acylating Agent Compatibility and Solubility Profile

The predicted pKa of the thiol group in 2-bromobenzo[d]oxazole-6-thiol is approximately 10.34, indicating that it remains predominantly protonated and uncharged at physiological pH. This contrasts with more acidic heterocyclic thiols (e.g., 2-mercaptobenzothiazole, pKa ~ 6.9), which would be partially deprotonated and negatively charged under the same conditions. The higher pKa of the target compound's thiol suggests potentially better membrane permeability and lower non-specific protein binding compared to more acidic thiol analogs, a beneficial feature for lead compounds intended for oral bioavailability . Furthermore, its predicted AlogP of 2.82 and polar surface area of ~40 Ų place it within the favorable drug-like property space defined by Lipinski's rules .

Drug discovery Property profiling Bioavailability

Key Application Scenarios for 2-Bromobenzo[d]oxazole-6-thiol Based on Evidence


Diversity-Oriented Synthesis of Drug-Like Libraries via Sequential Functionalization

Medicinal chemistry groups can leverage the orthogonal reactivity of 2-bromobenzo[d]oxazole-6-thiol to rapidly generate structurally diverse compound libraries. A typical sequence involves an initial Suzuki-Miyaura cross-coupling at the C2-Br position to introduce aryl/heteroaryl diversity, followed by alkylation or acylation of the C6-thiol to install a second point of diversity. This two-step, one-compound strategy is more efficient than using two separate mono-functional building blocks, as outlined in the orthogonal reactivity evidence .

Synthesis of Metal-Chelating Ligands for Catalysis and Sensing

The C6-thiol of 2-bromobenzo[d]oxazole-6-thiol serves as a soft donor for late transition metals. The C2-Br handle can be used to introduce aromatic substituents that tune the steric and electronic environment of the metal center. This is particularly useful for creating customized ligand sets for Pd, Cu, or Au catalysis, as well as for developing selective chemosensors, based on the sulfur donor class-level evidence .

Fabrication of Surface-Anchored Molecular Arrays for Organic Electronics

The thiol group allows for self-assembly onto gold or other metal surfaces, forming robust monolayers. The exposed C2-Br site can then be used for on-surface cross-coupling, enabling the construction of ordered, extended π-conjugated systems for molecular electronics, photovoltaics, or sensor applications. This dual anchoring/diversification capability is a key differentiator from simple bromobenzoxazoles .

Late-Stage Functionalization Probe in Chemical Biology

The compound can be a valuable probe for bioorthogonal chemistry. The C2-Br handle can be used for Pd-mediated bioconjugation in cellular environments, while the thiol group, with its relatively high pKa, remains predominantly neutral and unreactive in physiological conditions, minimizing non-specific binding. This predicted property profile supports its use over more acidic thiol alternatives .

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